methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(5-10)9-6/h2-3,5,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYICHBLFPPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate
De Novo Pyrrole (B145914) Ring Formation Strategies Applicable to 2,5-Disubstituted Pyrroles
The foundational approach to synthesizing complex pyrroles often involves the construction of the heterocyclic ring from acyclic precursors. Several classical and contemporary methods are amenable to creating the 2,5-disubstitution pattern seen in the target molecule.
Adaptations of Paal-Knorr Synthesis for Specific Regioselectivity
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of substituted pyrroles under generally mild conditions. wikipedia.org For the synthesis of a 2,5-disubstituted pyrrole, the choice of the starting 1,4-dicarbonyl compound is paramount as its substituents directly translate to the substitution pattern of the resulting pyrrole.
To achieve the substitution pattern required for methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate, a 1,4-dicarbonyl precursor bearing the precursors to the methyl acetate (B1210297) and formyl groups at the appropriate positions would be necessary. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.orguctm.edu The regioselectivity is inherently controlled by the structure of the diketone.
Recent modifications to the Paal-Knorr synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign catalysts. While traditionally conducted under acidic conditions, which could be harsh on sensitive functional groups, modern adaptations utilize a variety of catalysts. rgmcet.edu.in
Table 1: Catalysts Used in Modified Paal-Knorr Pyrrole Synthesis
| Catalyst | Conditions | Advantages |
|---|---|---|
| Acetic Acid | Weakly acidic | Accelerates reaction |
| Iron(III) chloride | Water, mild conditions | Economical, good to excellent yields organic-chemistry.org |
| Bismuth Nitrate | Solvent-free | Improved reaction rates and yields uctm.edu |
| Saccharin | Moderate acidity | Mild conditions rgmcet.edu.in |
These advancements enhance the utility of the Paal-Knorr synthesis, making it a viable option for constructing pyrrole rings with sensitive functional groups that could be precursors to the target molecule.
Knorr Pyrrole Synthesis and Ester-Containing Precursors
The Knorr pyrrole synthesis, also a cornerstone of pyrrole chemistry, involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org This method is particularly well-suited for the synthesis of pyrroles bearing an ester substituent, making it highly relevant for the target molecule.
In a typical Knorr synthesis, the α-amino-ketone self-condenses readily and is therefore often prepared in situ. wikipedia.org The reaction with a β-ketoester leads to a highly functionalized pyrrole. For the synthesis of a precursor to this compound, one could envision reacting an appropriate α-amino-ketone with a β-ketoester that would place an ester group at the C-2 position of the resulting pyrrole. The substituent at the C-5 position would be derived from the α-amino-ketone.
A biocatalytic version of the Knorr pyrrole synthesis has been developed, utilizing transaminases (ATAs) for the selective amination of α-diketones in the presence of β-ketoesters. nih.govscispace.com This chemo-enzymatic approach offers a green alternative to classical methods, proceeding under mild conditions and preventing the undesired dimerization of the α-amino carbonyl intermediate. scispace.com
Contemporary Approaches to Pyrrole Ring Construction
Modern organic synthesis has seen the development of numerous novel methods for pyrrole ring construction, often employing transition metal catalysis to achieve high efficiency and functional group tolerance.
Transition Metal-Catalyzed Syntheses: Several transition metals, including zinc, rhodium, ruthenium, and iron, have been shown to catalyze the formation of pyrroles from various acyclic precursors.
Zinc and Rhodium: Catalytic amounts of ZnI₂ or Rh₂(O₂CC₃F₇)₄ can efficiently convert dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.orgacs.org This method is tolerant of a variety of functional groups. organic-chemistry.org
Iron: An air-stable molecular iron(0) complex has been used for the synthesis of substituted pyrroles from buten-1,4-diol and primary amines via a hydrogen autotransfer process. acs.org This methodology is broadly applicable and tolerates diverse functional groups. acs.org
Ruthenium: Ruthenium catalysts have been employed for the C2-H arylation of pyrroles using boronic acids under oxidative conditions, demonstrating tolerance for a wide range of functional groups. chemistryviews.org Additionally, rhodaelectro-catalyzed C-H activation of enamides with alkynes provides an efficient route to pyrroles. acs.org
Other Modern Methods:
Van Leusen Reaction: This reaction produces pyrroles from tosylmethyl isocyanide (TosMIC) and an enone in the presence of a base. wikipedia.org
Barton-Zard Synthesis: This method involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org
Silver-Promoted Cyclization: Homopropargylamines can undergo silver(I)-promoted oxidative cyclization to yield pyrroles. organic-chemistry.org
These contemporary methods provide powerful alternatives to classical syntheses, often offering milder reaction conditions, higher yields, and broader substrate scope.
Strategic Introduction of the Methyl Acetate Moiety at Pyrrole C-2
Once the pyrrole ring is formed, or concurrently with its formation, the methyl acetate group must be installed at the C-2 position. This can be achieved through direct functionalization of the pyrrole core or by carrying a precursor through the synthesis that is later converted to the desired ester.
Direct Functionalization Reactions at the Pyrrole C-2 Position
Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which typically occurs at the C-2 position. However, direct acylation can be challenging.
Friedel-Crafts Acylation: The Friedel-Crafts acylation of pyrroles can be used to introduce acyl groups. However, the reaction can be complicated by the instability of the pyrrole ring under strong Lewis acid conditions. The use of N-acyl or N-sulfonyl protecting groups can direct acylation to the desired position. For instance, Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with AlCl₃ can lead to the 3-acyl derivative, while weaker Lewis acids may favor the 2-isomer. nih.gov A direct Friedel-Crafts reaction with a reagent like methyl chlorooxoacetate could potentially install the methyl acetate precursor group, though conditions would need to be carefully optimized. Greener Friedel-Crafts strategies, for example using hexafluoro-2-propanol (HFIP) as a promoter, have also been investigated. nih.gov
C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles. Palladium-catalyzed direct C2-arylation of N-acyl pyrroles with aryl halides has been developed. rsc.orgrsc.org While this demonstrates the feasibility of C-2 functionalization, adapting this to introduce a methyl acetate group would require a suitable coupling partner. Ruthenium-catalyzed C2-H arylation of pyrroles with boronic acids is another example of this strategy. chemistryviews.org Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole at the C-2 position has also been shown to be highly enantio- and diastereoselective. nih.gov
Precursor Modification and Subsequent Esterification Reactions
An alternative and often more reliable strategy involves synthesizing the pyrrole ring with a functional group at the C-2 position that can be readily converted to the methyl acetate moiety.
A general and efficient protocol for the synthesis of pyrrole-2-acetic acid derivatives has been developed starting from pyrroles and β-nitroacrylates under fully heterogeneous conditions. scispace.com This two-step process involves an initial one-pot Friedel-Crafts-elimination reaction followed by reduction of the nitro group and cyclization. The resulting pyrrole-2-acetic acid can then be esterified to yield the desired methyl ester.
Another approach involves the synthesis of 2,5-dimethyl-N-pyrroleacetic acid via the Paal-Knorr reaction of 2,5-hexanedione (B30556) and glycine, which can then be esterified. researchgate.net While this example illustrates the concept, adaptation to the specific substitution pattern of the target molecule would be necessary.
Regioselective Formylation of the Pyrrole C-5 Position
Achieving regiocontrol in the electrophilic substitution of pyrroles is paramount for their effective utilization in multi-step syntheses. The inherent electronic properties of the pyrrole ring dictate that the C-2 and C-5 positions (α-positions) are significantly more nucleophilic than the C-3 and C-4 positions (β-positions). Consequently, electrophilic attack, such as formylation, preferentially occurs at an unsubstituted α-position. When the C-2 position is occupied, as in a pyrrole-2-acetate precursor, formylation is directed to the C-5 position.
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. numberanalytics.com The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). numberanalytics.comijpcbs.com
The mechanism proceeds in several stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. quimicaorganica.org
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For a 2-substituted pyrrole like methyl 2-(1H-pyrrol-2-yl)acetate, this attack occurs regioselectively at the C-5 position due to its high electron density.
Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring.
Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final 5-formyl derivative. quimicaorganica.org
The reaction's reliability and high regioselectivity for the α-positions make it the method of choice for synthesizing 5-formyl-pyrrole-2-carboxylates and related structures. thieme-connect.com The conditions are generally mild, and the reagents are readily available, contributing to its widespread application.
While the Vilsmeier-Haack reaction is predominant, other formylation methods can be applied to pyrroles, though they often present challenges regarding yield and regioselectivity. thieme-connect.com
Gattermann Formylation: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. purechemistry.org A variation, which avoids the highly toxic HCN, uses zinc cyanide (Zn(CN)₂) or cyanogen (B1215507) bromide. wikipedia.org The electrophile is believed to be an iminium species formed from HCN and HCl. However, its application to simple pyrroles can be complicated by the acidic conditions, which may induce polymerization.
Reimer-Tiemann Reaction: This method involves the reaction of the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base. organic-chemistry.org The reactive electrophilic species is dichlorocarbene (B158193) (:CCl₂). mdpi.com For pyrroles, this reaction is often problematic. Instead of simple formylation, it can lead to ring-expansion products, yielding 3-chloropyridines. researchgate.netresearchgate.net This "abnormal" Reimer-Tiemann reaction occurs via the formation of a dichlorocyclopropane intermediate which then rearranges. researchgate.net While formylated products can sometimes be isolated, yields are typically low. thieme-connect.com
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol (B35011) or acetic acid. ijpcbs.commdpi.com The electrophile is an iminium ion derived from the protonation and decomposition of HMTA. mdpi.com This reaction is primarily used for highly activated substrates such as phenols and works best when directing formylation to the ortho position. ijpcbs.com Its application to pyrroles is less common and generally less efficient than the Vilsmeier-Haack approach.
| Reaction | Reagents | Electrophile | Typical Outcome with Pyrroles |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | High yield, regioselective α-formylation (C-2/C-5) |
| Gattermann | HCN, HCl, Lewis Acid | Iminium species | Can be complicated by acid-induced polymerization |
| Reimer-Tiemann | CHCl₃, Base | Dichlorocarbene (:CCl₂) | Low yields of formylated product; often ring expansion to 3-chloropyridine (B48278) |
| Duff | Hexamethylenetetramine (HMTA), Acid | Iminium ion | Generally inefficient for pyrroles compared to phenols |
Synthesis from Analogous Pyrrole Precursors and Related Compounds
Pyrrole-2-carbaldehydes are known products of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. rsc.org This reaction provides a direct route to N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, known as pyrralines. researchgate.net A practical laboratory method involves reacting carbohydrates like D-glucose with primary amines or amino esters in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, with oxalic acid used as a catalyst. researchgate.net
This methodology allows for the synthesis of a variety of pyrrole-2-carbaldehyde analogues. For instance, the reaction of D-glucose with amino acid esters, such as L-alanine methyl ester, produces methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate. researchgate.net This demonstrates a pathway to structures that are analogous to the target compound, where the acetate side chain is attached to the nitrogen atom (position 1) rather than the carbon atom at position 2. These pyrraline (B118067) compounds serve as versatile platform chemicals for the synthesis of more complex pyrrole-fused heterocyclic systems and natural products. researchgate.net
An alternative strategy for synthesizing 2-formyl pyrroles begins with more readily available pyrrole-2-carboxylic acids or their esters. The classical approach often involves a multi-step sequence of hydrolysis of the ester, decarboxylation, and subsequent re-functionalization via formylation (e.g., Vilsmeier-Haack). rsc.org However, more direct conversion methods are being developed.
One innovative route involves the conversion of a pyrrole-2-carboxylate into a 2-thionoester using Lawesson's reagent. The resulting 2-thionoester pyrrole can then be reduced in a single step to the corresponding 2-formyl pyrrole using Raney® nickel. rsc.org This method circumvents the need for the often harsh hydrolysis and decarboxylation steps, providing a more streamlined pathway. rsc.org
Furthermore, biocatalytic routes offer a green alternative for this transformation. Carboxylic acid reductase (CAR) enzymes have been shown to be capable of reducing pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.com This enzymatic approach operates under mild conditions and can be coupled with other enzymatic reactions, such as the carboxylation of pyrrole using a UbiD-type decarboxylase, to create a one-pot synthesis of pyrrole-2-carbaldehyde directly from pyrrole. mdpi.comresearchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several strategies are being explored to align the synthesis of formyl pyrroles with the principles of green chemistry.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. pensoft.netresearchgate.net Microwave-assisted Vilsmeier-Haack reactions have been successfully implemented, including solvent-free protocols where the reagents are supported on inorganic materials like silica (B1680970) gel. thieme-connect.comnih.gov This approach not only reduces reaction times from hours to minutes but also minimizes the use of volatile and often toxic organic solvents. thieme-connect.com
Solvent-Free and Ionic Liquid Media: Performing reactions under solvent-free conditions, for example by grinding the reactants together, represents a significant green advancement. researchgate.netresearchgate.net This has been demonstrated for the Vilsmeier-Haack reaction, providing a unique and efficient method for formylation. researchgate.net Additionally, ionic liquids (ILs) are being investigated as environmentally benign reaction media. organic-chemistry.org Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to conventional solvents. researchgate.net ILs like 1-butyl-3-methylimidazolium salts have been used to promote highly regioselective N-alkylation of pyrroles, indicating their potential for facilitating other pyrrole functionalizations. organic-chemistry.org
Biocatalysis: As mentioned previously, enzymatic methods offer a powerful green tool for synthesis. The use of enzymes like carboxylic acid reductases for the conversion of pyrrole-2-carboxylic acid to the aldehyde operates in aqueous media at ambient temperatures, representing an ideal green process. mdpi.commdpi.com This one-pot, two-enzyme system for producing pyrrole-2-carbaldehyde from pyrrole and CO₂ exemplifies a highly sustainable approach. mdpi.com
Alternative Reagents: Efforts are being made to replace hazardous reagents traditionally used in formylation. A novel method for preparing the Vilsmeier reagent uses phthaloyl dichloride instead of the more toxic POCl₃ or SOCl₂. In this process, the byproduct, phthalic anhydride (B1165640), can be easily recovered and reused, enhancing the atom economy and sustainability of the process. scirp.orgscirp.org
| Green Chemistry Approach | Methodology | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Drastically reduced reaction times, higher yields, potential for solvent-free conditions. thieme-connect.comnih.gov |
| Solvent-Free Conditions | Grinding reagents together or using supported reagents without bulk solvent. | Eliminates solvent waste, simplifies workup, reduces environmental impact. researchgate.net |
| Ionic Liquids | Using ILs as recyclable solvents and catalysts. | Low volatility, high thermal stability, potential for enhanced selectivity and easy recycling. organic-chemistry.orgresearchgate.net |
| Biocatalysis | Employing enzymes (e.g., Carboxylic Acid Reductase) to perform transformations. | Mild aqueous conditions, high selectivity, use of renewable resources, minimal waste. mdpi.commdpi.com |
| Alternative Reagents | Replacing hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., phthaloyl dichloride). | Improved safety profile, potential for recyclable byproducts, better atom economy. scirp.org |
Reaction Chemistry and Transformational Pathways of Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate
Reactivity and Functionalization of the Formyl Group
The formyl group at the C5 position of the pyrrole (B145914) ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is characteristic of aromatic aldehydes, participating in additions, oxidations, reductions, and olefination reactions.
The carbonyl carbon of the formyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. savemyexams.com This initial addition leads to a tetrahedral intermediate which can then undergo further transformations. youtube.com Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide ions, and enolates.
For instance, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a secondary alcohol after an aqueous workup. The reaction proceeds via the addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon.
Table 1: Examples of Nucleophilic Addition to the Formyl Group
| Nucleophile | Reagent Example | Intermediate | Final Product | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | 2-(5-(hydroxymethyl)-1H-pyrrol-2-yl)acetate | Primary Alcohol |
| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-(5-(1-hydroxyethyl)-1H-pyrrol-2-yl)acetate | Secondary Alcohol |
| Cyanide | Sodium cyanide (NaCN) / HCl | Cyanohydrin | 2-(5-(cyano(hydroxy)methyl)-1H-pyrrol-2-yl)acetate | Cyanohydrin |
The formyl group can be selectively oxidized to a carboxylic acid or reduced to a hydroxymethyl group without affecting the methyl acetate (B1210297) moiety under appropriate conditions.
Oxidation: The oxidation of pyrrole-2-carboxaldehydes to pyrrole-2-carboxylic acids is a common transformation. guidechem.com Various oxidizing agents can be employed. A kinetic study on the base-catalyzed oxidation of pyrrole-2-carboxaldehyde with hexacyanoferrate(III) indicates that the reaction proceeds via an outer-sphere mechanism involving the anion of the substrate. ijera.com Other common reagents for oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and silver oxide (Ag₂O), often under mild conditions to avoid degradation of the pyrrole ring.
Reduction: Selective reduction of the aldehyde to a primary alcohol is readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) is particularly effective for this purpose as it reduces aldehydes and ketones but typically does not affect esters. masterorganicchemistry.comnumberanalytics.com This chemoselectivity allows for the clean conversion of the formyl group to a hydroxymethyl group, yielding methyl 2-(5-(hydroxymethyl)-1H-pyrrol-2-yl)acetate. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.
Table 2: Selective Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product Name |
| Oxidation | Silver(I) oxide (Ag₂O) | 2-(2-(methoxycarbonyl)methyl)-1H-pyrrole-5-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH) | Methyl 2-(5-(hydroxymethyl)-1H-pyrrol-2-yl)acetate |
Olefination reactions are powerful tools for carbon-carbon double bond formation, converting the carbonyl group of the aldehyde into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for this transformation. wikipedia.org
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org For methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate, reaction with a stabilized ylide like (triphenylphosphoranylidene)acetate would produce an unsaturated ester with predominantly E-geometry.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org It offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction almost exclusively produces the (E)-alkene, making it highly stereoselective. nrochemistry.comorganic-chemistry.org The reaction of this compound with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) would yield the corresponding α,β-unsaturated ester as the E-isomer. alfa-chemistry.com
Table 3: Olefination Reaction Examples
| Reaction Type | Reagent | Expected Major Product | Alkene Geometry |
| Wittig (Stabilized) | Ph₃P=CHCO₂Et | Methyl 2-(5-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrrol-2-yl)acetate | E |
| HWE | (EtO)₂P(O)CH₂CO₂Et, NaH | Methyl 2-(5-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrrol-2-yl)acetate | E |
| Wittig (Non-stabilized) | Ph₃P=CHCH₃ | Methyl 2-(5-(prop-1-en-1-yl)-1H-pyrrol-2-yl)acetate | Z |
Chemical Transformations Involving the Methyl Acetate Moiety
The methyl acetate group offers additional sites for functionalization, primarily through reactions at the ester carbonyl and the adjacent α-methylene position.
The ester functional group can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups like carboxylic acids, different esters, or amides.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-formyl-1H-pyrrol-2-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using aqueous sodium hydroxide (B78521) followed by acidification, is common. Acid-catalyzed hydrolysis is an equilibrium process. youtube.comyoutube.com Computational studies suggest the neutral hydrolysis of methyl acetate is a cooperative one-step process involving multiple water molecules. researchgate.netcanada.ca
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of ethyl 2-(5-formyl-1H-pyrrol-2-yl)acetate.
Amidation: The direct reaction of the methyl ester with an amine to form an amide is often slow. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. google.com Alternatively, direct amidation of esters with amines can be achieved, sometimes catalyzed by Brønsted acids like acetic acid. mdpi.com This would convert the methyl acetate moiety into a primary, secondary, or tertiary amide, depending on the amine used.
The methylene (B1212753) group (CH₂) alpha to the ester carbonyl is activated by the electron-withdrawing nature of the carbonyl group, making its protons acidic and susceptible to deprotonation by a base. The resulting enolate can act as a nucleophile in various condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While the formyl group of this compound would typically act as the electrophile, the α-methylene of its own methyl acetate group can, in principle, act as the nucleophile in an intramolecular or intermolecular self-condensation, although this is less common than reactions with external electrophiles. More typically, the formyl group would react with an external active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686). frontiersin.org
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound. wikipedia.org The formyl group of this compound can react with a ketone (e.g., acetone) in the presence of a base to form an α,β-unsaturated ketone after dehydration. This reaction expands the carbon framework by creating a new carbon-carbon bond at the formyl position.
Electrophilic and Nucleophilic Reactions of the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the 2 and 5 positions significantly influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns on 2,5-Disubstituted Pyrroles
In general, electrophilic substitution on pyrrole occurs preferentially at the α-positions (C2 or C5) due to the greater stability of the resulting cationic intermediate. quora.compearson.comonlineorganicchemistrytutor.com For a 2,5-disubstituted pyrrole like this compound, the remaining β-positions (C3 and C4) are the primary sites for electrophilic attack. The directing effects of the existing substituents play a crucial role in determining the outcome of the reaction.
The formyl group at the C5 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Conversely, the acetate group at the C2 position is weakly activating. This electronic disparity can lead to complex substitution patterns. For instance, nitration of pyrrole can be achieved with nitric acid in acetic anhydride (B1165640) to yield 2-nitropyrrole. numberanalytics.com Halogenation is also a common electrophilic substitution reaction for pyrroles. wikipedia.org
Reactions such as the Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring, typically occur at the most activated position. pharmaguideline.com In the case of this compound, further formylation would be challenging due to the deactivating effect of the existing formyl group.
N-Functionalization and N-Alkylation Strategies for Pyrrole Derivatives
The nitrogen atom of the pyrrole ring can act as a nucleophile, allowing for N-functionalization and N-alkylation. The acidity of the N-H proton facilitates deprotonation by a base, generating a pyrrolide anion that can react with various electrophiles.
N-alkylation is a common strategy to introduce functional groups onto the pyrrole nitrogen. This is often achieved by treating the pyrrole derivative with an alkyl halide in the presence of a base. pharmaguideline.com The choice of base and solvent can influence the regioselectivity of alkylation, particularly in cases where both N- and C-alkylation are possible. For pyrrole derivatives with electron-withdrawing groups, N-alkylation is generally favored. pharmaguideline.com
Alternative methods for N-alkylation include the Mitsunobu reaction, which allows for the introduction of a wide range of alkyl groups under mild conditions. d-nb.infonih.gov Furthermore, N-acylation can be achieved using acylating agents like acetic anhydride or N-acetyl imidazole. pharmaguideline.com
Cycloaddition and Rearrangement Reactions Involving the Pyrrole Ring System
Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than other dienes. nih.gov N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can undergo Diels-Alder reactions where the pyrrole acts as the diene. wikipedia.org Vinylpyrroles can also function as dienes in such reactions.
The pyrrole ring can also undergo [2+1] cycloaddition with carbenes. For example, reaction with dichlorocarbene (B158193) can lead to a dichlorocyclopropane intermediate, which can then rearrange to form a 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org
Rearrangement reactions of pyrroles can be induced under various conditions. For instance, the anionic Fries rearrangement of N-acylpyrroles can be controlled to produce either 2-aroylpyrroles or aryl benzyl (B1604629) ketones, depending on the choice of base. rsc.org
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Pyrrole derivatives are valuable components in various MCRs. bohrium.com
The formyl group of this compound can readily participate in condensation reactions with amines to form imines or enamines, which are key intermediates in many MCRs. For example, the Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. researchgate.netnih.gov
The Paal-Knorr synthesis, another important MCR for pyrrole synthesis, involves the reaction of a 1,4-dicarbonyl compound with an amine. numberanalytics.comresearchgate.net While this compound is already a pyrrole, its functional groups can be utilized in subsequent MCRs to build more complex molecular architectures. For instance, the aldehyde can react in a Petasis-type reaction.
| Multi-Component Reaction | Reactants | Product Type |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, ammonia/amine | Substituted pyrroles |
| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, ammonia/amine | Substituted pyrroles |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone | 3,4-Disubstituted pyrroles nih.gov |
| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | Substituted pyrroles |
Stereoselective and Asymmetric Transformations utilizing Chiral Catalysis
The development of stereoselective and asymmetric transformations of pyrrole derivatives is an active area of research. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving prochiral pyrrole substrates.
Asymmetric dearomatization of pyrroles has been achieved using iridium-catalyzed intramolecular allylic alkylation, leading to the formation of spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.org Palladium-catalyzed asymmetric annulation reactions between bromopyrrole esters and vinyl aziridines have been developed to construct chiral pyrrolopiperazinones. acs.org
Organocatalysis has also emerged as a powerful tool for the asymmetric functionalization of pyrroles. For example, chiral Brønsted acids have been used to catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, affording densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov
| Catalyst System | Transformation | Product | Stereoselectivity |
| [Ir(cod)Cl]2 / BINOL-derived phosphoramidite | Intramolecular asymmetric allylic alkylation | Spiro-2H-pyrroles | Up to 96% ee rsc.org |
| Chiral Pd(0)L* | Asymmetric alkylation-annulation | Pyrrolopiperazinones | High enantioselectivity acs.org |
| BINOL-phosphoric acid | [6+2]-cycloaddition | 2,3-Dihydro-1H-pyrrolizin-3-ols | High enantio- and diastereoselectivity acs.orgnih.gov |
Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate As a Versatile Synthetic Intermediate and Building Block
Construction of Complex Pyrrole-Fused Heterocyclic Systems
The strategic placement of the formyl and acetate (B1210297) groups on the pyrrole (B145914) core of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate makes it an ideal precursor for the synthesis of various nitrogen-containing fused heterocycles. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents.
A modern and efficient approach to constructing the pyrrolo[1,2-a]pyrazine (B1600676) core utilizes this compound as a key starting material. The synthetic strategy hinges on the formation of a pyrrole-based enaminone intermediate.
The process begins with the N-alkylation of the pyrrole nitrogen with a suitable reagent, followed by the reaction of the formyl group. More direct approaches have been developed where related alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates are reacted with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce the corresponding enaminone. This intermediate, upon treatment with ammonium (B1175870) acetate, undergoes a cyclization and aromatization sequence to furnish the pyrrolo[1,2-a]pyrazine ring system. This methodology is valued for its straightforward nature and the pharmacological significance of the resulting heterocyclic core, which is known to exhibit a range of biological activities.
Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | DMFDMA | Pyrrole-based enaminone | Formation of the key cyclization precursor. |
The indolizine (B1195054) scaffold, another important nitrogen-fused heterocycle, can also be accessed from precursors derived from 2-formylpyrroles. One documented cascade reaction involves the condensation of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds like malononitrile (B47326) or methyl cyanoacetate (B8463686) under basic conditions. This sequence of condensation, cyclization, and aromatization yields highly substituted indolizines.
While this specific example uses an N-propargyl derivative, it highlights a general strategy where the formyl group of a pyrrole, such as in this compound, can serve as the electrophilic trigger for cyclization reactions. By modifying the acetate side chain and introducing an appropriate functional group on the pyrrole nitrogen, the molecule can be tailored for intramolecular cyclizations to form the five-membered ring of the indolizine system.
The reactivity of this compound extends to the potential synthesis of a broader range of polycyclic nitrogen heterocycles. For instance, various isomers of pyrrolopyridines (azaindoles) are significant pharmacophores. Synthetic strategies for these systems often involve the annulation of a pyridine (B92270) ring onto a pyrrole precursor.
The formyl group of this compound can participate in condensation reactions with a variety of C-H acidic compounds, which, if tethered appropriately to the pyrrole core, could cyclize to form fused pyridinone rings. For example, reaction with a β-keto ester or amide followed by intramolecular cyclization could lead to pyrrolo[3,2-c]pyridine or pyrrolo[3,4-c]pyridine skeletons. Although direct syntheses of these specific systems starting from this compound are not extensively documented, the inherent reactivity of its functional groups makes it a logical and promising building block for such endeavors.
Precursor for Advanced Pyrrole-Based Conjugated Systems and Materials
The aldehyde functionality of this compound is a key feature that allows for its use as a precursor to conjugated systems. Conjugated organic molecules are of significant interest for applications in electronics, photonics, and as dyes and pigments.
A primary method for extending conjugation from the formyl group is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates). The resulting product features a new carbon-carbon double bond in conjugation with the pyrrole ring and the electron-withdrawing group from the active methylene compound.
Table 2: Knoevenagel Condensation for Conjugated Systems
| Aldehyde Precursor | Active Methylene Compound | Catalyst | Product Type | Potential Application |
|---|---|---|---|---|
| This compound | Malononitrile | Base (e.g., piperidine) | α,β-Unsaturated dinitrile | Monomer for polymers, dye |
By choosing different active methylene compounds, the electronic properties of the resulting conjugated molecule can be fine-tuned. Furthermore, these Knoevenagel products can be used as monomers for polymerization or as building blocks for more complex conjugated architectures.
Another critical application is in the synthesis of porphyrins and related macrocycles. Dipyrromethanes, which are the immediate precursors to many porphyrins, can be synthesized by the condensation of a 2-formylpyrrole with a second pyrrole molecule. nih.gov The this compound can thus serve as a precursor to one half of a dipyrromethane, which can then be used in established porphyrin synthesis protocols. Porphyrins are quintessential conjugated systems with vast applications in medicine, catalysis, and materials science.
Utilization in Retrosynthetic Analysis for Natural Product Scaffolds and Chemical Libraries
In the strategic planning of organic syntheses, known as retrosynthetic analysis, complex target molecules are conceptually deconstructed into simpler, commercially available, or easily synthesized precursors. This compound represents a valuable building block in this context, particularly for natural products containing the substituted pyrrole motif.
Many natural products feature a 2-formylpyrrole core or a derivative thereof. nih.gov In a retrosynthetic sense, a complex natural product containing a pyrrole-2-carboxylic acid or a hydroxymethyl group at the 2-position can be traced back to a 2-formylpyrrole precursor through simple functional group interconversions (oxidation or reduction). The acetate side chain at the 5-position provides another point for molecular elaboration or can correspond to a fragment present in the final target.
For example, in the retrosynthesis of a complex alkaloid containing a C2-substituted pyrrole ring, one might disconnect the molecule to reveal a simpler pyrrole core. This compound could be identified as a strategic starting material, as the formyl group allows for the key bond formations to build the rest of the scaffold, while the acetate group offers a handle for further functionalization. Its bifunctional nature also makes it an attractive starting point for the combinatorial synthesis of chemical libraries, where the formyl and acetate groups can be reacted independently to generate a diverse set of compounds for biological screening.
Role in Total Synthesis Methodologies of Complex Organic Architectures
Flowing from its utility in retrosynthesis, this compound and its derivatives are instrumental in the forward synthesis of complex organic molecules. The total synthesis of porphyrins provides a prime example of its potential role.
The classical MacDonald [2+2] condensation for porphyrin synthesis involves the acid-catalyzed reaction of a dipyrromethane-5,5'-dicarboxylic acid with a dipyrromethane-5,5'-dicarbaldehyde. However, many modern syntheses utilize dipyrromethanes and 1,9-diacyldipyrromethanes or related precursors. The synthesis of these crucial dipyrromethane intermediates often relies on the condensation of a 2-formylpyrrole with an unsubstituted pyrrole.
Therefore, a plausible and efficient total synthesis of an unsymmetrically substituted porphyrin could involve:
Synthesis of two different functionalized pyrroles, one of which could be this compound.
Condensation of this formylpyrrole with another pyrrole to form a functionalized dipyrromethane.
Further elaboration and condensation with another dipyrromethane unit to construct the porphyrin macrocycle.
This modular approach, relying on the step-wise construction from simple pyrrole building blocks, is a cornerstone of modern tetrapyrrole synthesis and showcases the pivotal role that well-defined synthons like this compound can play in the assembly of intricate molecular architectures. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing granular detail about the chemical environment of individual atoms.
High-Field ¹H and ¹³C NMR for Detailed Structural Assignment
High-field ¹H and ¹³C NMR spectroscopy would be the initial step in the structural verification of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate. The ¹H NMR spectrum is anticipated to show distinct signals for each proton in the molecule, with their chemical shifts, integration values, and coupling patterns providing a wealth of information.
The aldehydic proton (CHO) is expected to resonate significantly downfield, typically in the range of 9.0-10.0 ppm, as a singlet. The two protons on the pyrrole (B145914) ring would appear as doublets in the aromatic region (6.0-8.0 ppm), with their specific shifts influenced by the electron-withdrawing nature of the formyl group and the electron-donating effect of the acetate (B1210297) substituent. The methylene (B1212753) protons of the acetate group (CH₂) would likely appear as a singlet around 3.5-4.0 ppm, and the methyl protons (CH₃) of the ester would also be a singlet, typically in the 3.6-3.8 ppm range. The broad singlet for the N-H proton of the pyrrole ring can vary in its chemical shift depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde is expected at the most downfield position, around 180-190 ppm, while the ester carbonyl would be slightly upfield, around 170-175 ppm. The carbons of the pyrrole ring would resonate in the 110-140 ppm range. The methylene carbon of the acetate group is anticipated around 30-40 ppm, and the methyl ester carbon around 50-55 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CHO | 9.5 | s | 1H |
| Pyrrole-H | 7.0-7.2 | d | 1H |
| Pyrrole-H | 6.2-6.4 | d | 1H |
| NH | variable | br s | 1H |
| CH₂ | 3.8 | s | 2H |
| OCH₃ | 3.7 | s | 3H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (aldehyde) | 185 |
| C=O (ester) | 172 |
| Pyrrole-C (C5) | 135 |
| Pyrrole-C (C2) | 132 |
| Pyrrole-C | 125 |
| Pyrrole-C | 115 |
| OCH₃ | 52 |
| CH₂ | 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two pyrrole ring protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~3.8 ppm in the ¹H NMR would correlate with the carbon signal at ~35 ppm in the ¹³C NMR, confirming the CH₂ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is vital for determining stereochemistry and conformation. For derivatives with stereocenters, NOESY would be critical in establishing the relative configuration of substituents.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR studies could be employed to investigate conformational isomers, such as rotamers that may exist due to restricted rotation around the C-C bond connecting the pyrrole ring and the acetate group, or around the C-C bond of the formyl group. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At lower temperatures, the exchange between conformers might slow down, leading to the appearance of separate signals for each conformer. From this data, the energy barriers for rotation could be calculated, providing valuable insight into the molecule's flexibility and preferred conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of C₈H₉NO₃.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the precise molecular mass, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the different functional groups. For this compound, characteristic fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or the formyl group (-CHO).
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 167 | [M]⁺ |
| 136 | [M - OCH₃]⁺ |
| 108 | [M - COOCH₃]⁺ |
| 138 | [M - CHO]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Both GC-MS and LC-MS are powerful analytical techniques that combine a separation method with mass spectrometry.
GC-MS: This technique would be suitable for the analysis of thermally stable and volatile derivatives of this compound. It could be used to separate the target compound from impurities or from a complex reaction mixture, with the mass spectrometer providing identification of each separated component.
LC-MS: LC-MS is particularly useful for the analysis of less volatile or thermally sensitive compounds. It would be the preferred method for analyzing this compound directly, as well as its derivatives and any potential byproducts from its synthesis. The combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and identification would provide a powerful tool for both qualitative and quantitative analysis.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both FTIR and Raman spectroscopy provide detailed information about the functional groups present in a molecule, offering complementary data for a complete vibrational analysis.
For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional units. The pyrrole ring's N-H bond typically exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. The aldehyde functional group presents two key signals: a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ and characteristic C-H stretching vibrations near 2720 cm⁻¹ and 2820 cm⁻¹. The methyl acetate group introduces another strong carbonyl (C=O) stretching absorption, typically at a higher frequency than the aldehyde, around 1735-1750 cm⁻¹. researchgate.net Additionally, the C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While specific experimental Raman data for this compound is not extensively published, it is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the FTIR spectrum.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrole | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Pyrrole | C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| Pyrrole | C=C Ring Stretch | 1450 - 1600 | Medium-Variable |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak-Medium |
| Aldehyde | C=O Stretch | 1650 - 1700 | Strong |
| Methyl Acetate | C-H Stretch (aliphatic) | 2900 - 3000 | Medium |
| Methyl Acetate | C=O Stretch (Ester) | 1735 - 1750 | Strong |
| Methyl Acetate | C-O Stretch | 1000 - 1300 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of the pyrrole ring in this compound is expected to give rise to distinct absorption bands. Typically, pyrrole-based systems exhibit strong absorption bands due to π-π* transitions. For instance, a copolymer containing pyrrole rings showed a strong absorption band at 233 nm and a second peak corresponding to the π-π* band gap transition at 257 nm. researchgate.net The presence of the electron-withdrawing formyl group and the methyl acetate group attached to the pyrrole ring can act as auxochromes, potentially shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and altering the molar absorptivity.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region |
| π → π | Conjugated Pyrrole System | 230 - 280 nm |
| n → π | Carbonyl Groups (C=O) | > 280 nm (typically weak) |
X-ray Crystallography for Absolute Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related pyrrole derivatives provides significant insight into the expected structural features.
For example, the crystal structure of methyl (1H-pyrrol-2-ylcarbonylamino)acetate has been determined, revealing key details about bond lengths, angles, and intermolecular interactions in a similar framework. nih.govnih.gov In this related structure, molecules are linked through N-H···O hydrogen bonds to form centrosymmetric dimers. nih.govnih.gov This type of hydrogen bonding is highly probable for this compound as well, utilizing the pyrrole N-H as a donor and the carbonyl oxygens of the formyl or acetate groups as acceptors. Such analysis provides invaluable data on molecular conformation, planarity of the pyrrole ring, and the packing of molecules in the crystal lattice.
Table 3: Crystallographic Data for the Related Compound Methyl (1H-Pyrrol-2-ylcarbonylamino)acetate nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3398 (19) |
| b (Å) | 5.0732 (9) |
| c (Å) | 16.500 (3) |
| β (°) | 108.060 (3) |
| Volume (ų) | 902.5 (3) |
| Z | 4 |
| Hydrogen Bonding | N-H···O interactions forming ribbons |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule and therefore will not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) experiments.
However, if a chiral center were introduced into the molecule, these techniques would become critical for its stereochemical characterization. For instance, a chiral derivative could be synthesized by using a chiral alcohol to form the ester or by performing an asymmetric reaction at the aldehyde.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A chiral derivative would produce a characteristic CD spectrum with positive and/or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorptions. The sign and intensity of these peaks could be used to assign the absolute configuration of the stereocenter, often by comparing experimental data with theoretical calculations.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information complementary to CD and is particularly useful for determining absolute configuration and studying conformational equilibria of chiral molecules.
The study of novel chiral derivatives using these techniques is a prominent area of research for developing materials with unique optical properties. metu.edu.tr
Theoretical and Computational Chemistry Studies on Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic environment of a molecule. These methods are used to determine the molecule's geometry, stability, and electronic properties, which are crucial for predicting its reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and stability of molecules. By approximating the electron density, DFT can accurately calculate the molecule's electronic structure and energy. For methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate, a DFT approach such as the B3LYP functional with a 6-31G* basis set is a common choice for geometry optimization. researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.
The geometry optimization of this compound would likely reveal a nearly planar pyrrole (B145914) ring, which is characteristic of this aromatic heterocycle. The substituents—the formyl group at the 5-position and the methyl acetate (B1210297) group at the 2-position—will have specific orientations relative to the ring. The planarity of the formyl group is expected to be influenced by conjugation with the pyrrole ring's π-system. researchgate.net The methyl acetate group, however, has more rotational freedom around the C-C bond connecting it to the pyrrole ring.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Pyrrole Derivatives.
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C=C (pyrrole ring) | 1.37 - 1.42 Å | Typical for substituted pyrroles. |
| C-N (pyrrole ring) | 1.36 - 1.39 Å | Reflects partial double bond character. |
| C-C (ring to acetate) | 1.48 - 1.52 Å | Single bond with some π-character. |
| C=O (formyl) | 1.21 - 1.24 Å | Standard carbonyl double bond. |
| C=O (acetate) | 1.20 - 1.23 Å | Standard ester carbonyl double bond. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.netmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be concentrated on the electron-withdrawing formyl and methyl acetate groups. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity.
The presence of the formyl and methyl acetate substituents will lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. This is due to their electron-withdrawing nature, which stabilizes the electronic system. The HOMO-LUMO gap will be a key determinant of the molecule's behavior in chemical reactions. For instance, in a reaction with a nucleophile, the LUMO's location will indicate the most likely site of attack. Conversely, in a reaction with an electrophile, the HOMO's distribution will highlight the most nucleophilic positions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds.
| Orbital | Predicted Energy Range (eV) | Primary Location of Electron Density |
|---|---|---|
| HOMO | -6.5 to -5.5 | Pyrrole ring |
| LUMO | -2.5 to -1.5 | Formyl and methyl acetate groups |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reaction pathways, transition states, and intermediates, providing a detailed understanding of how a reaction proceeds.
For reactions involving this compound, such as nucleophilic addition to the formyl group or electrophilic substitution on the pyrrole ring, computational methods can be used to map the potential energy surface. This involves calculating the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.
A common approach is to identify the transition state, which is a first-order saddle point on the potential energy surface, and then trace the reaction pathway from reactants to products through this transition state. This allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. For example, the mechanism of oxidative amidation of pyrrole carboxaldehydes has been studied computationally, revealing the involvement of radical intermediates. rsc.org Similar studies on this compound could elucidate its reactivity in various synthetic transformations.
Solvent effects can have a significant impact on reaction kinetics and thermodynamics. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. The choice of model depends on the specific interactions between the solvent and the reacting molecules.
Similarly, the influence of catalysts can be investigated computationally. By including the catalyst in the calculations, it is possible to determine how it alters the potential energy surface, lowers the activation energy, and directs the reaction towards a specific product. For instance, the copper-catalyzed synthesis of pyrrole-2-carbaldehyde derivatives has been explored, with computational studies helping to elucidate the reaction mechanism. organic-chemistry.org
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. These predictions can be compared with experimental data to confirm the identity and purity of a synthesized compound.
Table 3: Predicted Spectroscopic Data for this compound.
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range | Notes |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Pyrrole H: 6.0-7.5, Formyl H: 9.5-10.0, CH₂: ~3.8, OCH₃: ~3.7 | Chemical shifts are influenced by the electronic environment. |
| ¹³C NMR | Chemical Shift (ppm) | Pyrrole C: 110-140, C=O (formyl): 180-190, C=O (acetate): 170-175 | Carbonyl carbons are significantly deshielded. |
| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch (formyl): 1660-1690, C=O stretch (acetate): 1720-1740 | The positions of the carbonyl stretches are characteristic. |
Computational prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei. mdpi.commdpi.com DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. scielo.org.mx The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the pyrrole ring protons and carbons, as well as for the formyl and methyl acetate groups.
Infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule. nist.govdtic.mil This is typically done by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities can also be predicted. For the target molecule, characteristic IR bands would be expected for the N-H stretch of the pyrrole ring, and the C=O stretches of the formyl and ester groups. libretexts.org
Ultraviolet-Visible (UV-Vis) spectra are predicted using time-dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths. nih.govuta.edumdpi.com The predicted spectrum shows the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the conjugated system of the pyrrole ring and the formyl group. researchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions
Theoretical and computational studies offer significant insights into the three-dimensional structure and non-covalent interactions of this compound. The conformational landscape of this molecule is primarily dictated by the rotational barriers around the single bonds connecting the pyrrole ring to its substituents: the formyl group and the methyl acetate group.
Conformational Preferences:
Computational studies on simpler, related molecules such as pyrrole-2-carbaldehyde have shown a strong preference for a planar conformation where the formyl group is coplanar with the pyrrole ring. This planarity is a result of the stabilizing effects of π-conjugation between the carbonyl group and the aromatic pyrrole ring. By analogy, the 5-formyl-1H-pyrrol-2-yl moiety in this compound is also expected to favor a planar arrangement.
The orientation of the methyl acetate group relative to the pyrrole ring introduces additional conformational possibilities. Rotation around the C-C single bond between the pyrrole ring and the acetate's methylene (B1212753) group, as well as rotation around the C-O single bond of the ester, will lead to various conformers. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular interactions. It is anticipated that extended conformations, which minimize steric clash between the substituents, would be among the more stable forms.
Intermolecular Interactions:
The molecular structure of this compound possesses several key features that govern its intermolecular interactions:
Hydrogen Bonding: The pyrrole ring contains an N-H group, which can act as a hydrogen bond donor. The carbonyl oxygen of the formyl group and the carbonyl oxygen of the methyl acetate group are potential hydrogen bond acceptors. In the solid state, it is highly probable that strong N-H···O=C hydrogen bonds are formed, leading to the creation of supramolecular structures such as dimers or chains. Crystal structure analyses of similar pyrrole derivatives, like 2-acetylpyrrole (B92022) and methyl 1H-pyrrole-2-carboxylate, have demonstrated the prevalence of centrosymmetric dimers formed through N-H···O hydrogen bonds. researchgate.netmdpi.com
Dipole-Dipole Interactions: The presence of polar carbonyl groups and the N-H bond results in a significant molecular dipole moment, leading to dipole-dipole interactions that influence the molecular arrangement in the solid state and in polar solvents.
A summary of the key functional groups and their likely roles in intermolecular interactions is presented in Table 1.
| Functional Group | Potential Role in Intermolecular Interactions |
| Pyrrole N-H | Hydrogen Bond Donor |
| Formyl C=O | Hydrogen Bond Acceptor |
| Ester C=O | Hydrogen Bond Acceptor |
| Pyrrole Ring | π-π Stacking (less common for single rings) |
| Methyl Group | Van der Waals Interactions |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
MD simulations could be employed to explore several key aspects of the molecule's dynamics:
Conformational Dynamics: Simulations would allow for the study of the rotational dynamics around the key single bonds, providing insights into the flexibility of the molecule and the timescales of transitions between different conformational states. This would be particularly useful for understanding the behavior of the methyl acetate side chain, which is expected to be more flexible than the relatively rigid pyrrole-2-carbaldehyde core.
Solvation Effects: By simulating the molecule in an explicit solvent, such as water or an organic solvent, MD can reveal detailed information about the solute-solvent interactions. This includes the formation and lifetime of hydrogen bonds between the molecule's N-H and carbonyl groups and the solvent molecules. The arrangement of solvent molecules around the solute, known as the solvation shell, could also be characterized, providing a microscopic understanding of its solubility and behavior in solution.
Dynamics of Intermolecular Association: In simulations with multiple solute molecules, the process of dimerization and aggregation could be observed. MD simulations can provide insights into the preferred modes of association, the stability of dimers formed through hydrogen bonding, and the influence of the solvent on these interactions.
A hypothetical MD simulation setup and the potential data that could be extracted are outlined in Table 2.
| Simulation Parameter | Description | Potential Insights |
| System | One or more molecules of this compound in a solvent box (e.g., water, DMSO). | Mimics the behavior of the molecule in a solution. |
| Force Field | A set of parameters (e.g., AMBER, CHARMM, GROMOS) that describe the potential energy of the system. | Determines the accuracy of the simulation. |
| Simulation Time | Nanoseconds to microseconds, depending on the process of interest. | Allows for the observation of dynamic events over time. |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis. | Provides quantitative data on conformational stability, atomic flexibility, local structure of the solvent, and the dynamics of hydrogen bonding. |
Future Research Directions and Emerging Opportunities in Methyl 2 5 Formyl 1h Pyrrol 2 Yl Acetate Chemistry
Development of Novel and Highly Efficient Catalytic Synthetic Routes
The pursuit of more sustainable and efficient methods for synthesizing methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is a key focus of future research. Traditional approaches often fall short in terms of efficiency and environmental impact. Modern catalytic strategies, however, offer promising alternatives.
Recent advancements have highlighted the utility of novel catalytic systems for the synthesis of functionalized pyrroles. For instance, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a green catalyst has been shown to be effective in the one-pot synthesis of substituted pyrroles. researchgate.net This approach, along with other catalytic methods, could be adapted and optimized for the large-scale and environmentally benign production of this compound.
Furthermore, a one-step reduction of 2-thionoester pyrroles to 2-formyl pyrroles using RANEY® nickel presents a significant improvement over traditional multi-step procedures. rsc.org This method avoids the often harsh hydrolysis, decarboxylation, and formylation steps typically required. rsc.org Exploring the applicability of such efficient transformations to precursors of this compound is a promising avenue for future synthetic efforts.
| Catalytic Approach | Key Features | Potential for this compound Synthesis |
| Green Catalysis (e.g., DABCO) | Environmentally friendly, often one-pot synthesis. | Development of efficient and sustainable industrial-scale production methods. |
| Reduction of Thionoesters | One-step conversion to formyl group, avoids harsh reagents. | Streamlined synthesis from readily available starting materials. |
Exploration of Unprecedented Reaction Pathways and Derivatizations
The unique combination of a formyl group, a pyrrole (B145914) ring, and an acetate (B1210297) moiety in this compound provides a rich platform for exploring novel chemical transformations. The reactivity of the formyl group, in particular, opens up a wide range of possibilities for derivatization and the construction of complex molecular architectures.
Cascade reactions starting from 2-formyl-1-propargylpyrroles have been shown to yield indolizines and pyrrolo[1,2-a]pyrazines, demonstrating the potential for this class of compounds to participate in complex, multi-step transformations in a single pot. rsc.org Investigating analogous cascade reactions with this compound could lead to the discovery of new and intricate heterocyclic systems.
Moreover, the synthesis of non-aromatic pyrroles from the reaction of acetylene (B1199291) derivatives with 3,3-diaminoacrylonitriles highlights the diverse reactivity of pyrrole precursors. nih.gov Exploring the reaction of this compound with various nucleophiles and electrophiles could unveil unprecedented reaction pathways and lead to the synthesis of novel pyrrole derivatives with unique properties. Classical reactions of pyrrole derivatives, some of which have been known for over a century, are also being revisited with modern synthetic techniques, unlocking their full potential. researchgate.net
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of synthetic processes into automated and flow chemistry systems offers significant advantages in terms of efficiency, reproducibility, and safety. The synthesis of pyrrole derivatives has been successfully adapted to flow chemistry conditions, demonstrating the feasibility of this approach for the production of this compound and its derivatives. uc.pt
Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities. For example, the Hantzsch pyrrole synthesis has been successfully performed under flow conditions. uc.pt Furthermore, automated synthesis platforms can be employed for the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. The synthesis of α-peptides has been fully automated using a combination of robotic liquid handling and continuous flow deprotection, showcasing the power of this technology. researchgate.net
| Technology | Advantages | Application to this compound |
| Flow Chemistry | Precise reaction control, improved safety, scalability. | Efficient and scalable synthesis of the target compound and its derivatives. |
| Automated Synthesis | High-throughput synthesis, rapid library generation. | Discovery of new derivatives with desired biological or material properties. |
Potential as a Component in Advanced Materials Science (e.g., Functional Polymers, Optoelectronic Materials)
Pyrrole-based materials are at the forefront of research in advanced materials, particularly in the fields of functional polymers and optoelectronics. tandfonline.com The inherent conductivity of polypyrrole, combined with the potential for functionalization, makes it a versatile building block for a wide range of applications. frontiersin.org
The presence of the formyl and acetate groups in this compound provides convenient handles for polymerization and for tuning the electronic properties of the resulting materials. The development of conjugated polymers incorporating this pyrrole derivative could lead to new materials with tailored optoelectronic properties for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. tandfonline.comrsc.org The ability to diversify the aromatic units attached to a pyrrolo[3,2-b]pyrrole (B15495793) core has been shown to effectively tune the optoelectronic properties of the resulting polymers. rsc.org
Supramolecular Assembly and Self-Organizing Systems Based on Pyrrole Scaffolds
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to the bottom-up fabrication of complex and functional systems. nankai.edu.cn Pyrrole-containing molecules are excellent candidates for supramolecular assembly due to their ability to participate in hydrogen bonding and π-π stacking interactions. nankai.edu.cnmdpi.com
The functional groups on this compound can be exploited to direct the self-assembly of the molecule into well-defined nanostructures. For example, the pyrrole NH group can act as a hydrogen bond donor, while the carbonyl oxygen of the formyl and acetate groups can act as hydrogen bond acceptors. These interactions can lead to the formation of ordered assemblies with potential applications in areas such as sensing, catalysis, and drug delivery. The co-assembly of peptides and tetrapyrroles has been explored to create systems that mimic natural functional supramolecular structures. mdpi.comhw.ac.uk
The study of self-organizing biochemical cycles provides insights into how complex chemical systems can emerge from simpler components, a concept that can be applied to the design of artificial self-organizing systems based on pyrrole scaffolds. nih.gov
Q & A
Q. What are the optimal methods for synthesizing methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate with high yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions of pyrrole precursors with methyl acetate derivatives. A common approach is reacting 5-formyl-1-methylpyrrole with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) under controlled temperatures (60–80°C). Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields range from 60–85%, depending on precursor quality and reaction optimization .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the formyl proton (δ ~9.8 ppm) and ester carbonyl (δ ~170 ppm). The pyrrole ring protons appear as distinct multiplet signals (δ 6.5–7.2 ppm) .
- IR : Detect the aldehyde (C=O stretch ~1700 cm⁻¹) and ester (C=O stretch ~1740 cm⁻¹) functional groups.
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O bonds: 1.21–1.23 Å) and dihedral angles between the pyrrole ring and acetate group. Crystallographic data for analogous pyrrole esters (e.g., methyl (1H-pyrrol-2-ylcarbonylamino)acetate) validate expected geometries .
Q. What are the key reactivity patterns of this compound relevant to organic synthesis?
- Methodological Answer :
- Aldehyde Reactivity : The formyl group undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations (e.g., to carboxylic acids) .
- Ester Hydrolysis : Controlled saponification (NaOH/EtOH, 50°C) converts the ester to a carboxylic acid for further functionalization .
- Pyrrole Ring Modifications : Electrophilic substitutions (e.g., bromination at the 3-position) are feasible under mild conditions (e.g., NBS in DCM) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic centers (e.g., formyl carbon with high partial positive charge).
- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. For example, the formyl group shows higher reactivity than the ester in amine condensations .
- Transition State Analysis : Evaluate activation barriers for competing pathways (e.g., aldol vs. Michael additions) to guide experimental design .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrrole derivatives like this compound?
- Methodological Answer :
- Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2 or kinase assays) under uniform conditions (pH, temperature, substrate concentration) to isolate variable effects .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with substitutions at the 1-methyl or 5-formyl positions to identify critical functional groups. For instance, replacing the formyl group with a nitro moiety reduces anti-inflammatory activity .
- Meta-Analysis : Statistically evaluate published data (e.g., IC₅₀ values) to identify outliers caused by impurities or assay variability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation (H313/H333) .
- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., formaldehyde during decomposition).
- Waste Disposal : Collect waste in sealed containers labeled "halogenated organic waste" and consult institutional guidelines for professional disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
